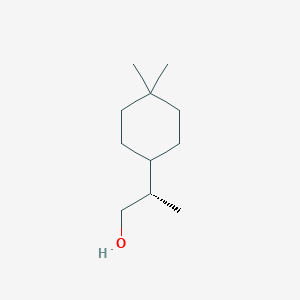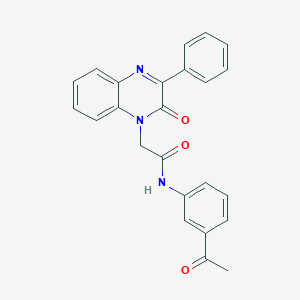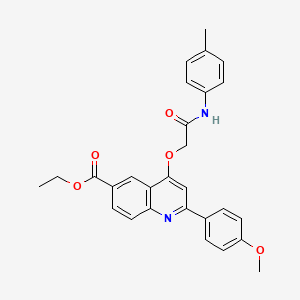
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol, also known as DMCP, is an organic compound that belongs to the family of alcohols. DMCP has been widely used in scientific research due to its unique chemical properties and potential applications in various fields.
Mechanism of Action
The mechanism of action of (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol is not fully understood. However, it is believed that this compound acts as a chiral auxiliary in various chemical reactions. This compound can also act as a ligand in asymmetric catalysis, which can lead to the formation of chiral compounds with high enantiomeric purity.
Biochemical and Physiological Effects:
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been reported that this compound has low toxicity and is relatively safe to handle. This compound has also been shown to have low solubility in water, which can limit its applications in aqueous environments.
Advantages and Limitations for Lab Experiments
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has several advantages for lab experiments. It is relatively easy to synthesize, and it can be used as a chiral building block for the synthesis of various pharmaceuticals and natural products. This compound can also be used as a ligand in asymmetric catalysis, which is an important tool for the synthesis of chiral compounds. However, this compound has some limitations for lab experiments. It has low solubility in water, which can limit its applications in aqueous environments. This compound is also relatively expensive, which can limit its use in large-scale experiments.
Future Directions
There are several future directions for further research on (2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol. One possible direction is the development of new synthetic methods for this compound that are more efficient and cost-effective. Another direction is the exploration of new applications for this compound in various fields, such as materials science and drug discovery. Finally, the biochemical and physiological effects of this compound should be further studied to determine its potential toxicity and safety for human use.
Conclusion:
In conclusion, this compound, or this compound, is an organic compound that has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. This compound can be synthesized through a multi-step process starting from commercially available starting materials. This compound has been used as a chiral building block for the synthesis of various pharmaceuticals and natural products, and as a ligand in asymmetric catalysis. This compound has low toxicity and is relatively safe to handle, but it has low solubility in water and is relatively expensive. Future research on this compound should focus on developing new synthetic methods, exploring new applications, and studying its biochemical and physiological effects.
Synthesis Methods
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol can be synthesized through a multi-step process starting from commercially available starting materials. The first step involves the reaction of 4,4-dimethylcyclohexanone with sodium borohydride to form 4,4-dimethylcyclohexanol. The second step involves the oxidation of 4,4-dimethylcyclohexanol with potassium permanganate to form this compound. The synthesis of this compound is relatively simple and can be performed in a laboratory setting.
Scientific Research Applications
(2S)-2-(4,4-Dimethylcyclohexyl)propan-1-ol has been widely used in scientific research due to its potential applications in various fields. In the field of organic chemistry, this compound has been used as a chiral building block for the synthesis of various pharmaceuticals and natural products. This compound has also been used as a ligand in asymmetric catalysis, which is an important tool for the synthesis of chiral compounds.
properties
IUPAC Name |
(2S)-2-(4,4-dimethylcyclohexyl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O/c1-9(8-12)10-4-6-11(2,3)7-5-10/h9-10,12H,4-8H2,1-3H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYZIKZXFYYYQK-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1CCC(CC1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2,2-Dimethylpropyl)-1,3-benzoxazol-5-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2811768.png)


![N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3-fluorobenzamide](/img/structure/B2811771.png)
![methyl 5-((N-(2,5-diaza-2-methyl-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)carbamoyl)amino)-3-(methoxycarbonyl)benzoate](/img/structure/B2811774.png)
![3-Ethenylsulfonyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B2811776.png)

![N-[(2-chlorophenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide](/img/structure/B2811780.png)
![6-methyl-N-(2-methylcyclohexyl)-4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2811781.png)


![2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-propan-2-ylacetamide](/img/structure/B2811785.png)
![3-[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]cyclobutane-1-carboxylic acid](/img/structure/B2811786.png)
